molecular formula C5H9ClN4O B11910919 2-Hydrazinyl-5-methoxypyrazine hydrochloride

2-Hydrazinyl-5-methoxypyrazine hydrochloride

Cat. No.: B11910919
M. Wt: 176.60 g/mol
InChI Key: JNIYTPLNRHWRRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydrazinyl-5-methoxypyrazine hydrochloride is a pyrazine derivative featuring a hydrazinyl (-NH-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 5 on the pyrazine ring, with a hydrochloride counterion enhancing its stability and solubility. Its molecular formula is C₅H₈ClN₄O, and it has a molecular weight of 176.60 g/mol (calculated from and standard HCl addition). The compound is sensitive to light and oxidation, requiring storage under inert atmospheres at temperatures below -20°C . Hydrazinyl groups are highly reactive, enabling applications in synthesizing hydrazones (via condensation with aldehydes) and heterocyclic scaffolds, as seen in the preparation of pyrazole and thiazolidine derivatives (e.g., –3, 7).

Properties

Molecular Formula

C5H9ClN4O

Molecular Weight

176.60 g/mol

IUPAC Name

(5-methoxypyrazin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C5H8N4O.ClH/c1-10-5-3-7-4(9-6)2-8-5;/h2-3H,6H2,1H3,(H,7,9);1H

InChI Key

JNIYTPLNRHWRRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1)NN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-5-methoxypyrazine hydrochloride typically involves the reaction of 2-chloro-5-methoxypyrazine with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of 2-Hydrazinyl-5-methoxypyrazine hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: 2-Hydrazinyl-5-methoxypyrazine hydrochloride can undergo oxidation reactions, leading to the formation of corresponding pyrazine derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives with different substitution patterns.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hydrazine derivatives, including 2-hydrazinyl-5-methoxypyrazine hydrochloride. These compounds have shown significant efficacy against various bacterial strains and fungi. For instance, derivatives of hydrazone compounds demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli, with zones of inhibition ranging from 11.50 mm to 24 mm depending on the specific derivative tested . The mechanism behind this activity often involves the interaction with bacterial cell walls or interference with metabolic pathways.

Anticancer Potential

Research has indicated that hydrazine derivatives may possess anticancer properties. A study focused on the synthesis of novel compounds based on hydrazine scaffolds revealed promising results in inhibiting cancer cell proliferation. The synthesized compounds were tested against various cancer cell lines, showing varying degrees of cytotoxicity, which suggests their potential as lead compounds for further development in cancer therapy .

Neuroprotective Effects

Another significant application of 2-hydrazinyl-5-methoxypyrazine hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in synaptic clefts. By inhibiting this enzyme, the compound may help increase acetylcholine levels, thereby enhancing cholinergic neurotransmission and potentially improving cognitive functions in affected individuals .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 2-hydrazinyl-5-methoxypyrazine hydrochloride is crucial for optimizing its pharmacological properties. SAR studies have shown that modifications to the hydrazine moiety can significantly affect biological activity. For example, variations in substituents on the pyrazine ring can enhance binding affinity to target proteins or improve solubility and bioavailability .

Synthesis and Characterization

The synthesis of 2-hydrazinyl-5-methoxypyrazine hydrochloride typically involves multi-step chemical reactions starting from readily available precursors. For instance, one method includes the reaction of 5-methoxypyrazine with hydrazine hydrate under acidic conditions to yield the desired hydrochloride salt . Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A series of hydrazone derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Candida albicans and E. coli. The most effective compound exhibited an MIC (Minimum Inhibitory Concentration) value as low as 2.5 µg/mL against certain strains, indicating strong potential for therapeutic applications in treating infections caused by resistant pathogens .

Case Study 2: Neuroprotective Properties

In a study investigating neuroprotective agents, 2-hydrazinyl-5-methoxypyrazine hydrochloride was found to significantly inhibit acetylcholinesterase activity in vitro, with a corresponding improvement in cognitive performance observed in animal models treated with this compound . This suggests its potential use in developing treatments for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methoxypyrazine hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Donating Groups : The methoxy group in 2-hydrazinyl-5-methoxypyrazine is electron-donating, enhancing ring electron density compared to chloro-substituted analogs (e.g., 2-chloro-5-hydrazinylpyrazine), which are more reactive toward nucleophilic substitution .
  • Solubility : Pyrazine derivatives generally exhibit higher water solubility than phenyl-substituted analogs (e.g., (2-methoxy-5-methylphenyl)hydrazine HCl) due to reduced lipophilicity .
  • Basicity : Pyridine-based hydrazines (e.g., 5-hydrazinyl-2-methoxypyridine HCl) are stronger bases than pyrazine derivatives, as pyrazine’s dual nitrogen atoms delocalize electron density, reducing basicity .

Hydrazone Formation

2-Hydrazinyl-5-methoxypyrazine reacts with aldehydes in propan-2-ol/water under acidic conditions to form hydrazones, a reaction shared with other hydrazinylpyrazines (–2). However, its methoxy group slows reaction kinetics compared to chloro-substituted analogs, which react faster due to the chloro group’s electron-withdrawing effect .

Oxidation and Stability

Unlike methyl-substituted pyrazines (e.g., 2,5-dimethylpyrazine), which oxidize to carboxylic acids, the hydrazinyl group in 2-hydrazinyl-5-methoxypyrazine resists oxidation, favoring condensation or cyclization reactions instead .

Q & A

Q. What are the recommended synthetic routes for 2-Hydrazinyl-5-methoxypyrazine hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves hydrazine derivatives and pyrazine precursors. A common approach is cyclocondensation between hydrazine hydrochloride and substituted pyrazine carbonyl compounds (e.g., 5-methoxypyrazine-2-carbaldehyde) in aprotic solvents like dimethylformamide (DMF) . Acid catalysis (e.g., HCl) can improve dehydration steps. Alternative methods include substitution reactions using sodium hydride or potassium carbonate as bases to introduce hydrazinyl groups at the 2-position of pyrazine rings .
  • Key Variables :
VariableOptimal RangeImpact on Yield
SolventDMF or EtOHPolar aprotic solvents enhance cyclization
Temperature60–80°CHigher temps accelerate reaction but risk side products
pH4–6 (acidic)Facilitates protonation of intermediates

Q. How can researchers characterize 2-Hydrazinyl-5-methoxypyrazine hydrochloride using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydrazinyl (-NH-NH2_2) and methoxy (-OCH3_3) substituents. The hydrazinyl proton appears as a broad singlet (~δ 6.5–7.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns and electrospray ionization (ESI-MS) detects purity and molecular ion peaks (expected [M+H]+^+ at m/z ~188) .
  • TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane (3:7); hydrazine derivatives often exhibit Rf_f ~0.4–0.6 under UV 254 nm .

Q. What are the standard chemical reactions and mechanisms involving this compound?

  • Methodological Answer :
  • Nucleophilic Substitution : The hydrazinyl group reacts with electrophiles (e.g., aldehydes) to form hydrazones, useful in heterocyclic synthesis .
  • Oxidation : Under mild conditions (H2_2O2_2/Fe3+^{3+}), the hydrazine moiety oxidizes to diazenium intermediates, enabling coupling reactions .
  • Tautomerism : The compound may exhibit keto-enol tautomerism, influencing reactivity in metal coordination or enzyme inhibition studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation during synthesis?

  • Methodological Answer :
  • DoE (Design of Experiments) : Apply factorial design to test variables (solvent, temperature, catalyst concentration). For example, a 23^3 factorial matrix can identify interactions between pH, temperature, and solvent polarity .
  • Side-Product Mitigation : Use scavengers (e.g., molecular sieves) to absorb water in cyclocondensation reactions, reducing hydrolysis .

Q. How do researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. non-specific binding)?

  • Methodological Answer :
  • Selectivity Assays : Compare IC50_{50} values across enzyme panels (e.g., xanthine oxidase vs. cyclooxygenase) to assess specificity .
  • Structural Analog Testing : Synthesize analogs (e.g., replacing methoxy with halogen) to isolate structure-activity relationships (SAR) .
  • Molecular Docking : Validate interactions using PyMOL or AutoDock to model binding poses with target proteins .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in drug discovery?

  • Methodological Answer :
  • Analog Libraries : Prepare derivatives with systematic substitutions (e.g., -OCH3_3 → -Cl, -Br) and test against biological targets .
  • Pharmacophore Mapping : Use Schrödinger Suite or MOE to identify critical functional groups (e.g., hydrazine as a hydrogen bond donor) .
  • In Vivo/In Vitro Correlation : Pair enzyme inhibition assays (in vitro) with animal models (e.g., anti-inflammatory rodent studies) to validate therapeutic potential .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • pH-Rate Profiling : Conduct accelerated stability studies (25–40°C) across pH 2–8. Use HPLC to quantify degradation products (e.g., hydrolyzed pyrazine) .
  • Contradiction Resolution : Discrepancies may arise from buffer systems (e.g., phosphate vs. acetate), which can catalyze hydrolysis differently. Standardize buffers to citrate (pH 3–6) or borate (pH 7–9) for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.